molecular formula C7H16Cl2N2 B1458141 2-Cyclopropyl-piperazine dihydrochloride CAS No. 1965309-42-5

2-Cyclopropyl-piperazine dihydrochloride

Cat. No.: B1458141
CAS No.: 1965309-42-5
M. Wt: 199.12 g/mol
InChI Key: GCPLIRMDIUZUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-piperazine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPLIRMDIUZUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving GABAergic transmission. This compound can modulate gene expression and cellular metabolism by interacting with specific receptors and enzymes. In cancer cells, derivatives of piperazine, including this compound, have shown antiproliferative effects, inhibiting cell growth and inducing apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA on neurotransmission. This interaction leads to the modulation of ion channels and changes in neuronal excitability. Additionally, this compound can inhibit certain enzymes, such as cytochrome P450, by binding to their active sites and preventing substrate metabolism. These molecular interactions contribute to its pharmacological effects and therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as anxiolytic and anticonvulsant activities. At higher doses, it can cause adverse effects, including neurotoxicity and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and interact with intracellular receptors and enzymes. The compound’s subcellular distribution is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization plays a crucial role in its biochemical and pharmacological effects.

Biological Activity

2-Cyclopropyl-piperazine dihydrochloride, a compound featuring a cyclopropyl group attached to a piperazine ring, has garnered interest in pharmacological research due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H14_{14}Cl2_{2}N2_{2}, with a molecular weight of approximately 199.12 g/mol. The compound is typically presented as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological applications.

Cardiovascular Effects

Research indicates that this compound exhibits cardiotropic effects , particularly positive inotropic activity, which enhances the contractile force of cardiac muscles. This was demonstrated through experiments on isolated guinea pig atria, highlighting its potential as a therapeutic agent for cardiovascular conditions.

Interaction with Neurotransmitter Systems

This compound has been studied for its interactions with neurotransmitter systems. Notably, it shows affinity for serotonin and dopamine receptors , suggesting potential applications in treating central nervous system disorders such as depression and anxiety. The compound's ability to modulate these pathways could lead to significant therapeutic advancements.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

  • N-alkylation of piperazine : This involves the reaction of piperazine with cyclopropyl halides.
  • Cyclization reactions : Utilizing cyclopropyl amines in the presence of appropriate coupling agents.

These methods are essential for producing the compound in sufficient purity and yield for biological testing.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with other piperazine derivatives is useful:

Compound NameStructure TypeNotable Activity
(S)-2-Cyclopropyl-piperazine dihydrochlorideEnantiomerDifferent pharmacological profile
1-(Cyclopropylcarbonyl)piperazineCarbonyl derivativePotentially different biological activity
1-(Cyclobutyl)piperazineCyclobutane derivativeVarying effects on neurotransmitter systems

This table illustrates how structural variations influence the biological activity of piperazine derivatives.

Study on Cardiotropic Effects

A study conducted on isolated guinea pig atria demonstrated that this compound significantly increased contractile force compared to control groups. The findings suggest that this compound may be beneficial in developing treatments for heart failure or other cardiovascular diseases.

Neurotransmitter Interaction Studies

Research focusing on the interaction of this compound with serotonin receptors revealed that it could enhance serotonin activity, which is crucial for mood regulation. These findings support its potential use in treating anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-piperazine dihydrochloride
Reactant of Route 2
2-Cyclopropyl-piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.